3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde
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Overview
Description
3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C9H6FN3O It is characterized by the presence of a fluorine atom, a triazole ring, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the introduction of the triazole ring onto a fluorobenzaldehyde precursor. One common method is the reaction of 3-fluorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Properties
Molecular Formula |
C9H6FN3O |
---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-fluoro-2-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6FN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H |
InChI Key |
TWCZYOJXSUEOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=NC=N2)C=O |
Origin of Product |
United States |
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